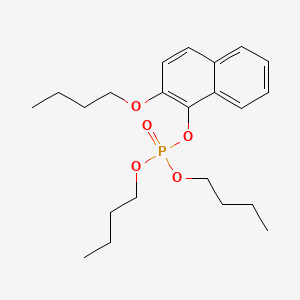
Dibutyl-2-butoxynaphthyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl-2-butoxynaphthyl phosphate is an organophosphate compound known for its unique chemical structure and properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl-2-butoxynaphthyl phosphate typically involves the esterification of 2-butoxynaphthalene with dibutyl phosphate. The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high purity and yield, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dibutyl-2-butoxynaphthyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Dibutyl-2-butoxynaphthyl phosphate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of plasticizers, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dibutyl-2-butoxynaphthyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes, and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tributyl phosphate: Known for its use as a plasticizer and solvent, it shares similar esterification properties with Dibutyl-2-butoxynaphthyl phosphate.
Dibutyl phthalate: Another plasticizer, it is used in similar industrial applications but differs in its chemical structure and reactivity.
Uniqueness
This compound is unique due to its specific ester linkage and naphthalene ring, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in research and industry.
Properties
CAS No. |
73972-73-3 |
|---|---|
Molecular Formula |
C22H33O5P |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2-butoxynaphthalen-1-yl) dibutyl phosphate |
InChI |
InChI=1S/C22H33O5P/c1-4-7-16-24-21-15-14-19-12-10-11-13-20(19)22(21)27-28(23,25-17-8-5-2)26-18-9-6-3/h10-15H,4-9,16-18H2,1-3H3 |
InChI Key |
PIHWTEAIJMIGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)OP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



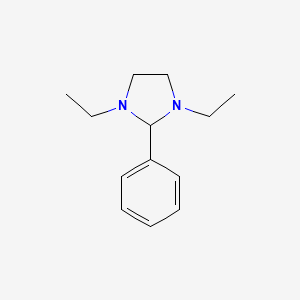
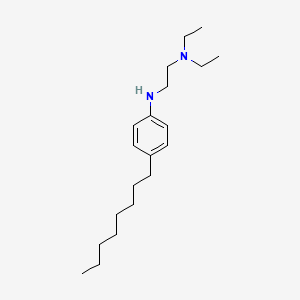
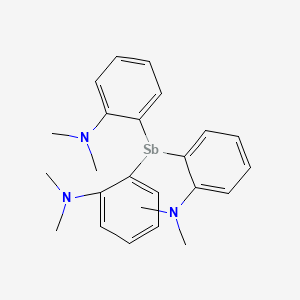
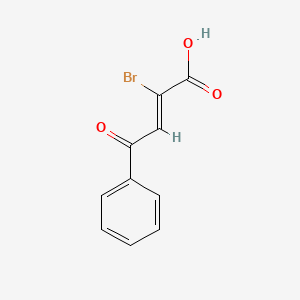
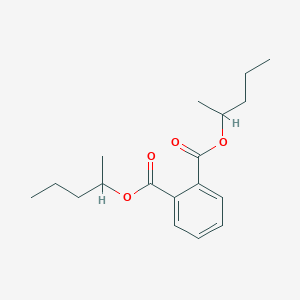
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
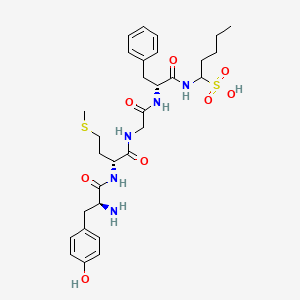

![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)


![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
